4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide
Description
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a chloro substituent at the para-position of the benzene ring and two cyanomethyl groups attached to the sulfonamide nitrogen. The synthesis of such compounds often employs multi-component coupling reactions catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂), enabling efficient assembly of cyanomethylamines and derivatives under mild conditions .
The chloro and cyanomethyl groups likely enhance electrophilicity and reactivity, making the compound a candidate for further functionalization.
Properties
CAS No. |
349397-06-4 |
|---|---|
Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-1-3-10(4-2-9)17(15,16)14(7-5-12)8-6-13/h1-4H,7-8H2 |
InChI Key |
FETPZLCBQCVISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC#N)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The cyanomethyl groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Research: The compound is used to study enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide with structurally related sulfonamides and cyanomethylamines, emphasizing substituent effects, synthesis yields, and spectral properties.
†Data from analogous hydroxyethyl derivatives.
Key Structural and Functional Differences:
Cyanomethyl vs. Hydroxyethyl Groups: Cyanomethyl substituents increase nitrile-related reactivity (e.g., Strecker reactions), whereas hydroxyethyl groups may facilitate solubility or hydrogen bonding .
Synthesis Efficiency: Copper-catalyzed multi-component reactions (e.g., CuCl/Cu(OTf)₂ systems) achieve higher yields (68–99%) for aliphatic bis(cyanomethyl)amines than aromatic analogs like N,N-bis[2(4-cyanophenoxy)ethyl]benzenesulfonamide (35%) .
Spectral Signatures :
- ¹H-NMR signals for CH₂CN groups typically appear as singlets at δ ~3.8–4.2, while aromatic protons in chloro-substituted sulfonamides resonate at δ ~7.5–7.8 .
Biological Activity
4-Chloro-N,N-bis(cyanomethyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chlorine substituent and two cyanomethyl groups attached to a benzenesulfonamide structure. Its unique chemical composition suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 36130-50-4 |
| Molecular Formula | C10H9ClN3O2S |
| Molecular Weight | 252.71 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its sulfonamide moiety, which is known for its antibacterial properties. Sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exhibiting antimicrobial effects. Additionally, the presence of cyanomethyl groups may enhance its potential as an anticancer and anti-inflammatory agent.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit various enzymes, including carbonic anhydrase, which plays a role in several physiological processes.
- Interaction with Biological Targets : Its binding affinity to specific receptors and enzymes may lead to significant biological responses, including apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the efficacy of various sulfonamides against bacterial strains. Results indicated that this compound displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Anticancer Potential : In vitro studies using cancer cell lines demonstrated that this compound induced apoptosis and cell cycle arrest at the G2/M phase. The tumor growth inhibition (TGI) observed was approximately 48%, suggesting robust anticancer properties .
- Inflammatory Response Modulation : Research has shown that compounds with similar structures can modulate inflammatory pathways. Preliminary data suggest that this compound may reduce pro-inflammatory cytokine levels in cellular models .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-bis(2-cyanoethyl)benzenesulfonamide | Longer ethyl groups instead of cyanomethyl | Varies; less potent |
| 4-Nitro-N,N-bis(cyanomethyl)benzenesulfonamide | Contains a nitro group | Enhanced reactivity |
| This compound | Chlorine substituent increases reactivity | Significant antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
